8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole
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Overview
Description
8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridoindole structure with a methoxy group at the 8th position, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Medicine: Research has indicated potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
The uniqueness of this compound lies in its specific structure and the presence of the methoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
122835-08-9 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.241 |
IUPAC Name |
8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-3-9-8-5-6-13-7-10(8)14-12(9)11/h2-6,13-14H,7H2,1H3 |
InChI Key |
FSCZWZUBZYXCED-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC3=C2C=CNC3 |
Synonyms |
8-METHOXY-4,9-DIHYDRO-3H-8-CARBOLINE |
Origin of Product |
United States |
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